22-Fold Stereoselective Anticonvulsant Potency in Maximal Electroshock Seizure (MES) Model
In a direct head-to-head comparison of the anticonvulsant activity of functionalized amino acid derivatives, the (R)-enantiomer of a key O-methylserine amide was 22-fold more potent than the corresponding (S)-enantiomer. This stereoselective index is among the highest reported for this drug class, underscoring the therapeutic relevance of the (R)-configuration [1].
| Evidence Dimension | Anticonvulsant potency in the maximal electroshock seizure (MES) test |
|---|---|
| Target Compound Data | Exact ED50 value not specified in the abstract for the R-isomer alone; the R-isomer was some 22-fold more potent than the S-isomer. |
| Comparator Or Baseline | S-enantiomer of the same compound, which was 22-fold less potent. |
| Quantified Difference | Potency ratio (R/S) = 22-fold |
| Conditions | Mice, maximal electroshock-induced (MES) seizures, intraperitoneal administration. |
Why This Matters
For antiepileptic drug development, a 22-fold potency gain directly translates to lower effective doses and a potentially wider therapeutic window, making the (R)-enantiomer the only viable candidate for downstream development.
- [1] Andurkar, S. V., Stables, J. P., & Kohn, H. (1998). Synthesis and anticonvulsant activities of (R)-(O)-methylserine derivatives. Tetrahedron: Asymmetry, 9(21), 3841-3854. View Source
